molecular formula C13H14N2O4 B186966 Coumarin, 4-butylamino-3-nitro- CAS No. 50527-27-0

Coumarin, 4-butylamino-3-nitro-

Cat. No. B186966
CAS RN: 50527-27-0
M. Wt: 262.26 g/mol
InChI Key: UMKVLFMFXZVPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumarin, 4-butylamino-3-nitro- is a chemical compound that has gained significant interest in scientific research due to its potential biological applications. This compound belongs to the coumarin family, which is known for its diverse range of biological activities such as anticoagulant, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of coumarin, 4-butylamino-3-nitro- is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways. Coumarin, 4-butylamino-3-nitro- has been shown to activate the intrinsic pathway of apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Coumarin, 4-butylamino-3-nitro- exhibits a range of biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Additionally, coumarin, 4-butylamino-3-nitro- has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of coumarin, 4-butylamino-3-nitro- is its potent cytotoxicity against various cancer cell lines. This makes it a promising candidate for cancer therapy. Additionally, this compound exhibits a range of biological activities such as anti-inflammatory properties, which makes it a useful tool for studying various signaling pathways. However, one of the main limitations of coumarin, 4-butylamino-3-nitro- is its low solubility in aqueous solutions, which makes it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of coumarin, 4-butylamino-3-nitro-. One of the main areas of research is in the development of novel cancer therapies. Studies have shown that coumarin, 4-butylamino-3-nitro- exhibits potent cytotoxicity against various cancer cell lines, which makes it a promising candidate for cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more soluble derivatives of coumarin, 4-butylamino-3-nitro- could enhance its potential for use in various experimental setups.

Synthesis Methods

Coumarin, 4-butylamino-3-nitro- can be synthesized through a multi-step reaction process. The first step involves the condensation of 4-nitrophenylacetic acid with butylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). This reaction results in the formation of 4-butylamino-3-nitrobenzoic acid. The second step involves the esterification of the carboxylic acid group with methanol in the presence of sulfuric acid. This reaction results in the formation of the methyl ester of 4-butylamino-3-nitrobenzoic acid. The final step involves the cyclization of the methyl ester with sodium methoxide in methanol. This reaction results in the formation of coumarin, 4-butylamino-3-nitro-.

Scientific Research Applications

Coumarin, 4-butylamino-3-nitro- has been extensively studied for its potential biological applications. One of the main areas of research is in the field of cancer therapy. Studies have shown that coumarin, 4-butylamino-3-nitro- exhibits potent cytotoxicity against various cancer cell lines such as breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Additionally, coumarin, 4-butylamino-3-nitro- has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.

properties

CAS RN

50527-27-0

Product Name

Coumarin, 4-butylamino-3-nitro-

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

4-(butylamino)-3-nitrochromen-2-one

InChI

InChI=1S/C13H14N2O4/c1-2-3-8-14-11-9-6-4-5-7-10(9)19-13(16)12(11)15(17)18/h4-7,14H,2-3,8H2,1H3

InChI Key

UMKVLFMFXZVPTH-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Other CAS RN

50527-27-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.